Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate
Description
Properties
IUPAC Name |
lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQNMVXHYDNFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FLiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves the reaction of 3-fluoropyridine with oxane-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a lithium salt, such as lithium hydroxide or lithium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluoropyridine moiety.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate
- Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate
- Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate
Uniqueness
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through the reaction of 3-fluoropyridine with oxane-4-carboxylic acid in the presence of lithium salts such as lithium hydroxide or lithium carbonate. The reaction typically occurs under controlled conditions to ensure high yield and purity.
Key Reaction Conditions:
- Temperature: Room temperature or slightly elevated.
- Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Catalysts: Lithium-based catalysts to facilitate the reaction.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties: Investigations into its anticancer potential have shown promise, particularly in modulating pathways involved in tumor growth.
- Neuroprotective Effects: The lithium ion component may contribute to neuroprotective effects, which are being explored for conditions such as bipolar disorder and depression.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies
-
Anticancer Research:
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect. -
Antimicrobial Efficacy:
In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. -
Neuroprotection in Animal Models:
Animal studies have shown that administration of this compound resulted in improved outcomes in models of neurodegeneration, indicating potential therapeutic applications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
